molecular formula C22H24O2 B1680037 (R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol CAS No. 138090-06-9

(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol

Cat. No. B1680037
CAS RN: 138090-06-9
M. Wt: 320.4 g/mol
InChI Key: MASYAWHPJCQLSW-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol”, also known as “(R,R)-THC”, is a potent subtype-selective ligand . It acts as an agonist at the ERα receptor and an antagonist at the ERβ receptor . .


Physical And Chemical Properties Analysis

“(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” has a molecular weight of 320.42 and a formula of C22H24O2 . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 519.0±50.0 °C at 760 mmHg, and a flash point of 239.5±24.7 °C .

Scientific Research Applications

Neuroprotective Applications

(R,R)-THC has been studied for its potential neuroprotective effects. Research indicates that it may increase neuron-derived cell resilience against oxidative stress . This could be particularly beneficial in the development of therapeutic strategies to delay or prevent the onset of neurodegenerative diseases by restoring neuroprotective pathways.

Estrogen Receptor Modulation

This compound acts as a selective estrogen receptor modulator, functioning as an agonist at the ERα receptor and an antagonist at the ERβ receptor . This dual action makes (R,R)-THC a valuable tool for research into estrogen-related pathways and diseases, including certain types of cancer.

Anti-Cancer Research

(R,R)-THC has been identified as an important anti-cancer drug in studies, showing promise in inhibiting the migration of lung cancer cells and the growth of lung adenocarcinoma cells . Its role as an antiemetic agent also aids in the management of chemotherapy-induced nausea.

Quantification in Cannabis Research

The compound is crucial in the quantification of cannabinoids in cannabis research. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to measure the concentration of (R,R)-THC and other cannabinoids, which is essential for quality control and therapeutic applications .

Pharmacological Effects of Cannabinoids

(R,R)-THC is a key component in the study of the pharmacological effects of cannabinoids found in Cannabis sativa. It contributes to the understanding of how these compounds exert their effects on the human body, which is vital for the development of cannabinoid-based medications .

Cognitive and Memory Research

Research suggests that compounds like (R,R)-THC can affect memory and cognitive processes, mediated primarily by brain CB1 receptors. This makes it a significant molecule for studying the impact of cannabinoids on cognitive functions and potential therapeutic applications for cognitive impairments .

Mechanism of Action

“(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” acts as a non-steroidal, selective estrogen receptor ligand . It is an agonist at the ERα receptor and an antagonist at the ERβ receptor . In a study, it was used as a selective inhibitor for ERβ in cell pretreatment .

Future Directions

In a study, “(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” was used to investigate a novel resveratrol-induced pathway that increases neuron-derived cell resilience against oxidative stress . The study found that ERβ/NGB is a novel pathway triggered by low Res concentrations that lead to rapid and persistent NGB accumulation in the cytosol and in mitochondria, where the protein contributes to reducing the apoptotic death induced by hydrogen peroxide (H2O2) . This suggests that “(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol” could have potential applications in neurodegenerative disease research.

properties

IUPAC Name

(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASYAWHPJCQLSW-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040749, DTXSID501017647
Record name (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-cis-Diethyl tetrahydro-2,8-chrysenediol

CAS RN

221368-54-3, 138090-06-9
Record name 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221368543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138090069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-REL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HTC2NWF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD6B8E8CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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